6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-5-methoxy-3,4-dihydro-2-naphthaldehyde
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Overview
Description
Preparation Methods
Vitedoin A can be synthesized through several methods. One common approach involves the extraction from Vitex negundo using organic solvents . The compound is then purified through chromatographic techniques. Industrial production methods may involve large-scale extraction and purification processes to obtain Vitedoin A in significant quantities .
Chemical Reactions Analysis
Vitedoin A undergoes various chemical reactions, including:
Oxidation: Vitedoin A can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert Vitedoin A into its reduced forms using agents like sodium borohydride.
Substitution: Vitedoin A can undergo substitution reactions where functional groups are replaced by others. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vitedoin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan structures and their reactivity.
Biology: Vitedoin A’s antioxidative properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Vitedoin A is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of Vitedoin A involves its strong antioxidative activity. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response .
Comparison with Similar Compounds
Vitedoin A is unique due to its strong antioxidative activity compared to other lignans. Similar compounds include:
Sesamin: Another lignan with antioxidative properties but less potent than Vitedoin A.
Matairesinol: Exhibits antioxidative activity but differs in its molecular structure and potency.
Pinoresinol: Similar in structure but with different biological activities.
Vitedoin A stands out due to its higher radical-scavenging effect and potential therapeutic applications .
Properties
IUPAC Name |
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-17-8-12(3-5-15(17)23)18-14(10-22)13(9-21)7-11-4-6-16(24)20(26-2)19(11)18/h3-9,14,18,22-24H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCZJORNMCGOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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